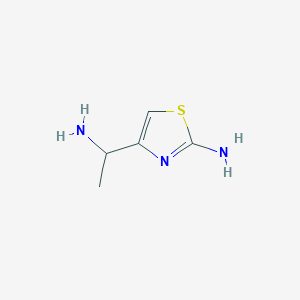

4-(1-Aminoethyl)thiazol-2-amine

Description

4-(1-Aminoethyl)thiazol-2-amine is a thiazole derivative featuring a 1-aminoethyl substituent at the 4-position of the thiazole ring.

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-(1-aminoethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |

InChI Key |

XHRDXPTWYNDGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization Using Thiourea and α-Haloketones

One of the most established routes to 2-aminothiazole derivatives, including this compound, involves the cyclization of α-haloketones with thiourea. This method is widely documented and forms the core synthetic approach for this class of compounds.

-

- Bromination of acetyl derivatives: Starting from 1-substituted ethanones (e.g., 1-(4-chlorothiophen-2-yl)ethan-1-one), bromination with bromine in an ether solvent yields the corresponding α-bromo ketone.

- Cyclization with thiourea: The α-bromo ketone is then reacted with thiourea at elevated temperatures (~80 °C), producing the 4-substituted 2-aminothiazole core.

Example: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine was achieved by brominating 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by thiourea treatment to form the thiazole ring in good yield (45%–59% overall yield for multi-step synthesis).

Reaction conditions: Typically conducted in diethyl ether or similar solvents; reaction times vary from a few hours to overnight depending on substrate and temperature.

One-Pot Catalytic Synthesis Using Trichloroisocyanuric Acid and Nanocatalysts

A more recent advancement involves a one-pot synthesis approach using catalytic systems to improve efficiency and reduce reaction steps.

Catalytic system: A multifunctional magnetic nanosystem, such as Ca/4-methylpyridinium ionic liquid immobilized on zeolite-Fe3O4 nanoparticles, catalyzes the reaction between acetophenone derivatives and thiourea in ethanol solvent.

-

- The acetophenone derivative is first halogenated in situ by trichloroisocyanuric acid (TCCA) at 80 °C.

- Thiourea is then added to the reaction mixture to form the 2-aminothiazole ring.

- The catalyst can be magnetically separated and reused.

Advantages: This method offers mild conditions, shorter reaction times (~25 minutes for halogenation step), and environmentally friendly catalyst recovery.

Acid-Catalyzed Cyclization Using Thiocyano Carbonyl Compounds

Older patent literature describes the preparation of 2-aminothiazoles by reacting thiocyano carbonyl compounds with primary amines in acidic aqueous media.

-

- Equimolar portions of 3-thiocyanobutanone-2 and a primary amine (1–15 carbon atoms) are mixed with dilute aqueous mineral acid (e.g., hydrogen chloride).

- The mixture is refluxed for a substantial time, facilitating cyclization to 2-aminothiazoles with the amine nitrogen attached at the 2-position of the thiazole ring.

Multi-Step Functionalization via Bromination and Amination

For derivatives bearing additional substituents on the thiazole ring, multi-step sequences involving bromination and nucleophilic substitution are employed.

-

- Initial formation of 4-substituted thiazol-2-amine as above.

- Bromination at the 4-position using N-bromosuccinimide (NBS) at low temperature (0 °C).

- Subsequent nucleophilic substitution with primary or secondary amines.

- Final treatment with potassium carbonate in dimethylformamide to yield functionalized derivatives.

Yields: Overall yields for these multi-step syntheses range from 45% to 59%, depending on reaction conditions and substituents.

Comparative Data Table of Preparation Methods

Mechanistic and Practical Considerations

- The cyclization step forming the thiazole ring generally proceeds via nucleophilic attack of thiourea sulfur on the α-haloketone, followed by ring closure and elimination.

- Acid catalysis facilitates protonation and activation of intermediates, enhancing reaction rates.

- The use of magnetic nanocatalysts in recent methods allows for easy catalyst recovery and reuse, improving sustainability.

- Multi-step functionalization strategies enable the introduction of diverse substituents, expanding the compound's utility in drug development.

Chemical Reactions Analysis

Synthetic Pathways for 4-(1-Aminoethyl)thiazol-2-amine

The synthesis of this compound likely involves a two-step process: formation of the thiazole ring followed by introduction of the aminoethyl substituent . Below are the key methods inferred from analogous synthetic routes in the literature.

Step 1: Thiazole Ring Formation

Method A: Reaction of Thiourea with Ketones

Thiourea reacts with α-ketones (e.g., acetophenone derivatives) in the presence of a catalyst (e.g., copper silicate or iodine) to form 2-aminothiazoles. For example, phenacyl bromide and thiourea yield 2-amino-4-phenylthiazole intermediates .

Method B: Cycloaddition Reactions

4-Alkenyl-2-aminothiazoles can undergo [4+2] cycloadditions with nitroalkenes to form tetrahydrobenzothiazoles, though this pathway may not directly yield the target compound .

Optimal Reaction Conditions

| Parameter | Typical Values |

|---|---|

| Catalyst | Copper silicate, iodine, or HCl |

| Solvent | Ethanol (preferred) |

| Temperature | 50–110°C (reflux conditions) |

| Reaction Time | 0.5–8 hours (depending on catalyst) |

Role of Catalysts

-

Copper Silicate : Enhances reaction efficiency, enabling rapid synthesis (e.g., 93% yield in 0.5 hours for similar thiazoles) .

-

Mineral Acids (HCl) : Facilitate enolization and ring closure in thiocyano carbonyl reactions .

Thiazole Ring Formation

The reaction of thiourea with α-ketones proceeds via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by cyclization to form the thiazole ring .

Aminoethyl Substitution

Alkylation at the 4-position involves electrophilic substitution , where a leaving group (e.g., Cl) is replaced by the aminoethyl group. This step may proceed via a two-step mechanism, as observed in related cycloaddition reactions .

Analytical Data and Characterization

While direct data for this compound is unavailable, analogous compounds provide insights:

-

NMR Data : δ 5.97 (s, 2H), 6.89 (s, 1H) for aromatic protons and amino groups .

-

IR Peaks : ~3450 cm⁻¹ (N–H stretch), ~1550 cm⁻¹ (C=N stretch) .

-

Melting Points : Typically range from 120–180°C, depending on substituents .

Pharmaceutical Potential

-

Anticancer Activity : 2-Aminothiazoles with amino substituents often exhibit tubulin-binding activity, disrupting microtubule dynamics .

-

Anti-inflammatory Properties : Substituted thiazoles show COX/LOX inhibition, suggesting potential for analgesic applications .

Chemical Utility

Scientific Research Applications

4-(1-Aminoethyl)thiazol-2-amine is a thiazole derivative with an aminoethyl side chain that has garnered interest for its applications in medicinal chemistry and drug development. The presence of both sulfur and nitrogen atoms in the thiazole ring, along with the aminoethyl group, contributes to the compound's chemical reactivity and biological activity.

Chemical Properties and Reactivity

The chemical reactivity of this compound stems from its functional groups. The amino group (-NH2) can undergo nucleophilic substitution reactions, while the thiazole ring is capable of electrophilic aromatic substitution. The compound can react with electrophiles like alkyl halides or acyl chlorides, leading to the formation of amides or substituted amines. Additionally, the thiazole moiety can participate in condensation reactions with aldehydes, yielding imine derivatives.

Potential Applications

This compound and its derivatives have a wide range of potential applications, especially in medicinal chemistry.

Pharmaceuticals this compound serves as a precursor in synthesizing bioactive compounds targeting various diseases. Research indicates that compounds containing a thiazole structure exhibit antimicrobial, antifungal, and anticancer properties. The aminoethyl group enhances these activities by improving solubility and bioavailability.

Drug Development Studies on the interactions of this compound with biological macromolecules suggest its potential as a lead compound for drug development. Techniques like molecular docking and spectroscopy are utilized to understand binding affinities and mechanisms of action against specific targets, such as enzymes or receptors involved in disease pathways.

Related Thiazole Compounds and Their Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Basic thiazole structure | Antimicrobial, anticancer |

| 4-(4-Bromophenyl)thiazol-2-amine | Bromine substituent enhances activity | Antimicrobial, cytotoxic |

| 5-Methylthiazole | Methyl group at position 5 | Antifungal |

| 2-Amino-4-thiazolecarboxylic acid | Carboxylic acid group | Antioxidant |

The uniqueness of this compound lies in its specific aminoethyl side chain, which enhances solubility and biological activity compared to other thiazole derivatives. This compound's ability to interact with various biological systems makes it a valuable candidate for further research and development in medicinal chemistry.

Thiazoles in Biological Activities

Thiazole-containing heterocycles have a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV activities . Aminothiazole scaffolds are important structural units in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Notes:

- *Theoretical molecular weight calculated based on structure.

- Aromatic substituents (e.g., Cl, NO₂, Br) increase molecular weight and melting points due to enhanced intermolecular interactions (e.g., halogen bonding, π-stacking) .

- The aminoethyl group is expected to lower melting points compared to aryl substituents due to reduced crystallinity and increased solubility in polar solvents.

Spectroscopic and Computational Insights

- ¹H NMR: Aromatic protons in aryl derivatives resonate at δ 7.0–8.5, while aliphatic protons in aminoethyl analogs are expected at δ 1.3–3.0 .

- DFT Studies: Cyclobutane-thiazole hybrids show electron-deficient thiazole rings, which may enhance reactivity in electrophilic substitutions . The aminoethyl group’s electron-donating nature could alter electronic profiles compared to aryl groups.

Biological Activity

4-(1-Aminoethyl)thiazol-2-amine, also known as (S)-4-(1-aminoethyl)thiazol-2-amine, is a chiral compound featuring a thiazole ring and an aminoethyl side chain. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C5H9N3S

- Molecular Weight : 143.21 g/mol

- IUPAC Name : 4-[(1S)-1-aminoethyl]-1,3-thiazol-2-amine

The presence of the amino group allows for nucleophilic substitution reactions, while the thiazole ring can undergo electrophilic aromatic substitution, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit various pathogens, including bacteria and fungi:

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. A notable example includes its ability to inhibit tubulin polymerization, leading to cell cycle arrest in human gastric cancer cells. The following table summarizes its anticancer effects:

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| Human gastric cancer cells | Inhibition of proliferation | |

| Colorectal tumors | Concentration-dependent inhibition | |

| Leukemia (murine P388) | Prolonged lifespan in treated mice |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.

- Receptor Modulation : It may modulate receptor signaling pathways, which can influence various physiological responses.

Case Studies

A series of studies have evaluated the efficacy of this compound in various biological contexts:

- Antitubercular Activity : In a study evaluating a range of thiazole derivatives, it was found that modifications at the C-2 and C-4 positions of the thiazole core significantly influenced activity against Mycobacterium tuberculosis. The presence of lipophilic substitutions at these positions enhanced antibacterial potency .

- Cytotoxicity Against Cancer Cells : A novel class of thiazole derivatives was synthesized and tested against human cancer cell lines. The results indicated that compounds with specific structural modifications exhibited higher cytotoxicity compared to others, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1-aminoethyl)thiazol-2-amine derivatives, and what reaction conditions optimize yield?

- Methodological Answer : Thiazole derivatives are typically synthesized via cyclization reactions. For example, 2-aminothiazole derivatives can be prepared by reacting aldehydes with thiosemicarbazide to form thiosemicarbazones, followed by cyclization using bromine or iodine in ethanol under reflux (5–7 hours, 70–80°C) . Alternatively, Hantzsch thiazole synthesis involves α-haloketones and thioureas. Optimization includes using dichloromethane and triethylamine as solvents and bases to improve reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound and validating its structure?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH₂, C=N) via characteristic absorption bands (e.g., 3300–3500 cm⁻¹ for NH₂) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., thiazole protons at δ 6.8–7.5 ppm; NH₂ protons at δ 5.2–5.8 ppm). ¹³C NMR resolves carbon environments (e.g., C=N at ~160 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. How are preliminary biological activities of this compound derivatives screened in academic research?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HT29 for IC₅₀ values) .

- Dose-Response Curves : Data normalization to controls (e.g., DMSO) ensures reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and computes HOMO-LUMO gaps to predict reactivity. Exact exchange terms improve thermochemical accuracy (average error <3 kcal/mol) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., binding to COX-2/5-LOX). Flexible docking accounts for side-chain motions in active sites .

Q. What strategies resolve contradictions in biological activity data across structurally similar thiazol-2-amine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) on potency. For example, 4-(4-methoxyphenyl) derivatives show enhanced COX-2 inhibition (IC₅₀ = 2.01 µM) compared to unsubstituted analogs .

- Meta-Analysis : Pool data from multiple studies to identify outliers or assay-specific biases (e.g., cell line sensitivity differences) .

Q. What experimental and computational approaches are used to hypothesize the mechanism of action for this compound in anticancer research?

- Methodological Answer :

- Cellular Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

- Target Identification : Pull-down assays with biotinylated probes or thermal proteome profiling (TPP) .

- Dynamic Simulations : Molecular dynamics (MD) tracks ligand stability in binding pockets over 100 ns trajectories .

Q. How does X-ray crystallography with multiconformer modeling (qFit) enhance structural resolution of this compound in enzyme complexes?

- Methodological Answer :

- qFit Modeling : Identifies alternative ligand conformations within electron density maps (1σ contour). For example, 4-(4-benzylphenyl)thiazol-2-amine adopts three distinct poses in Leukotriene A4 Hydrolase, refining binding hypotheses .

- B-Factor Analysis : Differentiates static vs. flexible regions (B-factors >50 Ų indicate high mobility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.